molecular formula C9H11IN2O3S B14833134 N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide

Cat. No.: B14833134
M. Wt: 354.17 g/mol
InChI Key: JFZSTUFCWZXDSL-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11IN2O3S and a molecular weight of 354.163 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Properties

Molecular Formula

C9H11IN2O3S

Molecular Weight

354.17 g/mol

IUPAC Name

N-(5-cyclopropyloxy-3-iodopyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11IN2O3S/c1-16(13,14)12-9-8(10)4-7(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

JFZSTUFCWZXDSL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)I

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide can be achieved through several synthetic routes. One common method involves the alkynylation of N-(3-iodopyridin-2-yl)sulfonamide under Pd/C–Cu catalysis. This reaction proceeds via a coupling-cyclization sequence in a single-pot, facilitated by the combination of Pd/C–Cu catalysts and 2-aminoethanol as a base . This method allows for the efficient formation of the desired compound with high yield and purity.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide involves its interaction with molecular targets such as sirtuins. The compound can inhibit the activity of these proteins by binding to their active sites, thereby affecting their enzymatic functions . This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular aging processes.

Comparison with Similar Compounds

N-(5-Cyclopropoxy-3-iodopyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

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